molecular formula C10H9NO5S B019445 Saccharin N-(2-Acetic Acid Methyl Ester) CAS No. 6639-62-9

Saccharin N-(2-Acetic Acid Methyl Ester)

Cat. No. B019445
CAS RN: 6639-62-9
M. Wt: 255.25 g/mol
InChI Key: YWLDQSMTDJWJCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Saccharin derivatives, including Saccharin N-(2-Acetic Acid Methyl Ester), can be synthesized through various chemical reactions. One efficient method involves the use of saccharinsulfonic acid as a catalyst for the acetylation of alcohols, phenols, and amines with acetic anhydride under mild and completely heterogeneous reaction conditions, yielding excellent results (Shirini, Zolfigol, & Abedini, 2009). Another approach is the oxidative cyclization of N-alkyl-o-methyl-arenesulfonamides to saccharin derivatives using chromium(VI) oxide catalyzed H5IO6 oxidation (Xu et al., 2006).

Molecular Structure Analysis

Saccharin and its derivatives, such as Saccharin N-(2-Acetic Acid Methyl Ester), feature complex molecular structures that enable their unique properties. The molecular structure and vibrational properties of saccharin derivatives have been investigated through matrix-isolation FTIR spectroscopy and theoretical calculations, revealing insights into their conformational stability and structural preferences (Almeida et al., 2009).

Chemical Reactions and Properties

Saccharin derivatives undergo a variety of chemical reactions, influencing their potential applications. For instance, saccharin derivatives have been employed as catalysts for various organic transformations, demonstrating saccharin's versatility beyond sweetening (Banerjee et al., 2020). Additionally, saccharin's reactivity towards nucleophiles has been explored, leading to the synthesis of biologically important saccharin skeletons (Jarecka, Besch, & Otto, 2003).

Physical Properties Analysis

The physical properties of Saccharin N-(2-Acetic Acid Methyl Ester) and related compounds are crucial for their application in various industries. These properties include solubility, melting point, and stability under different conditions. Saccharin derivatives have been shown to form ionic cocrystals, adding a new aspect to their crystal chemistry and potentially influencing their physical properties (Karothu et al., 2017).

Chemical Properties Analysis

The chemical properties of saccharin derivatives, including reactivity, acidity, and catalytic activity, are of significant interest. For example, saccharin is known to act as an efficient catalyst in the acetylation of alcohols and amines, showcasing its chemical versatility (Shirini et al., 2009). Additionally, the synthesis of novel saccharin derivatives has expanded the understanding of saccharin's chemical properties and potential applications (Rankin & Poulsen, 2017).

Scientific Research Applications

Synthesis of Pharmaceuticals

Saccharin N-(2-Acetic Acid Methyl Ester) plays a role in the synthesis of various pharmaceutical compounds. For instance, it was used in the synthesis of meloxicam, a medication often used to relieve pain and inflammation. The process involved condensation with methyl chloroacetate and further chemical reactions leading to meloxicam (Lei, 2000).

Chemical Reactions and Derivatives

Saccharin derivatives have been explored in various chemical reactions. Research has shown that the reaction of methyl saccharin-2-acetate with hydrazine did not yield the expected derivative but instead led to a benzohydrazide derivative through ring opening. This indicates a unique behavior in reactions involving saccharin derivatives (Jarecka et al., 2003).

Analytical Chemistry

In the field of analytical chemistry, saccharin N-(2-Acetic Acid Methyl Ester) has been used for spectrophotometric determination in various materials. A method using Nile Blue as a reagent in a slightly acidic medium allowed for the determination of saccharin in products like artificial sweeteners, soft drinks, and toothpaste (Córdoba et al., 1985).

Chelatory Activities

Saccharin hydrazide derivatives were synthesized and evaluated for their chelatory activities against heavy metals such as zinc, copper, and iron. These compounds showed significant chelatory activities, particularly against Fe3+, which is crucial in addressing heavy metal toxicity (Ebrahimzadeh et al., 2013).

Food and Beverage Analysis

Saccharin derivatives are also used in methods for determining saccharin in food and beverages. For example, a liquid chromatographic method was developed to simultaneously quantify saccharin along with other food additives in products like soy sauce (Kitada et al., 1980).

Sensor Development

A carbon paste sensor modified with silver film was developed for the quantification of saccharin in commercial sweeteners. This innovative approach using cyclic voltammetry highlights the applicability of saccharin in sensor technology (Aredes et al., 2022).

properties

IUPAC Name

methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c1-16-9(12)6-11-10(13)7-4-2-3-5-8(7)17(11,14)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLDQSMTDJWJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216614
Record name Saccharin N-(2-acetic acid methyl ester)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saccharin N-(2-Acetic Acid Methyl Ester)

CAS RN

6639-62-9
Record name 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, methyl ester, 1,1-dioxide
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Record name Saccharin N-(2-acetic acid methyl ester)
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Record name 6639-62-9
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Record name Saccharin N-(2-acetic acid methyl ester)
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Record name Methyl 3-oxo1,2-benzisothiazole-2(3H)-acetate 1,1-dioxide
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Record name SACCHARIN N-(2-ACETIC ACID METHYL ESTER)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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